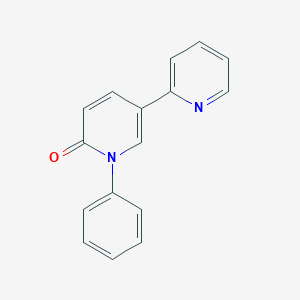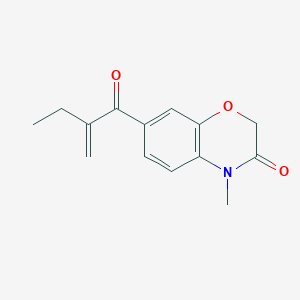![molecular formula C14H26N4O7 B049481 (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid CAS No. 115633-61-9](/img/structure/B49481.png)
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid is a dipeptide derivative of glutamic acid and lysine. It is commonly known as lysyl-glutamic acid or Lys-Glu. This molecule has gained attention in scientific research due to its potential applications in various fields such as drug delivery systems, food additives, and biodegradable polymers.
Scientific Research Applications
Computational Peptidology and Drug Design
A study explored the molecular properties and structures of antifungal tripeptides, including a variant similar to (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid. Using conceptual density functional theory, researchers predicted pKa values and bioactivity scores, providing valuable insights for drug design (Flores-Holguín et al., 2019).
HIV-Protease Inhibition
Research on a compound structurally related to the mentioned acid revealed its potential use in HIV protease inhibition. The study achieved a practical synthesis of a key component, highlighting its role in developing HIV protease inhibitors (Shibata et al., 1998).
Application in NMR and Medicinal Chemistry
Amino acids similar to the specified compound were synthesized and incorporated into peptides for sensitive detection in 19F NMR. This application suggests potential use in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Antifungal Peptide Design
Another study developed new antifungal peptides using a molecular design based on variants of the compound . This research contributed to understanding the reactivity descriptors and molecular active sites, aiding the process of antifungal drug design (Flores-Holguín et al., 2019).
Antibacterial Agents and Herbicides
Research on stereoselective synthesis of related amino acids indicated their potential as selective antibacterial agents or herbicides. This work provided insights into enantioselective syntheses and their implications in these fields (Bold et al., 1992).
Radical-Induced Protein Oxidation Study
A study involving hydroxylysine, a compound structurally related to the specified acid, identified it as a marker for studying radical-induced protein oxidation. This research highlighted the potential of these types of amino acids in biological systems analysis (Morin et al., 1998).
properties
CAS RN |
115633-61-9 |
|---|---|
Product Name |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
Molecular Formula |
C14H26N4O7 |
Molecular Weight |
362.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H26N4O7/c15-6-2-1-3-8(16)12(22)18-10(7-19)13(23)17-9(14(24)25)4-5-11(20)21/h8-10,19H,1-7,15-16H2,(H,17,23)(H,18,22)(H,20,21)(H,24,25)/t8-,9-,10-/m0/s1 |
InChI Key |
JMNRXRPBHFGXQX-GUBZILKMSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
sequence |
KSE |
synonyms |
(Lys-Ser-Glu)n poly(Lys-Ser-Glu) poly(lysyl-seryl-glutamic acid) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



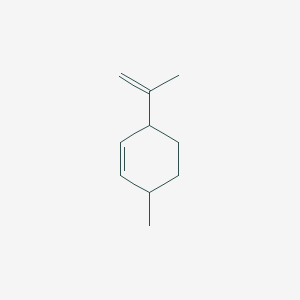
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
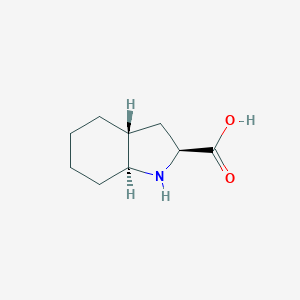
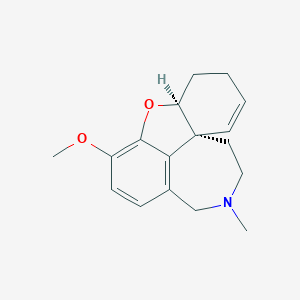
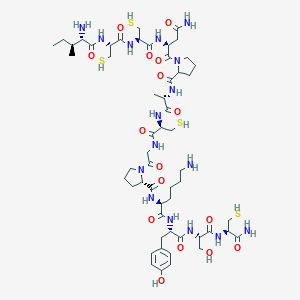
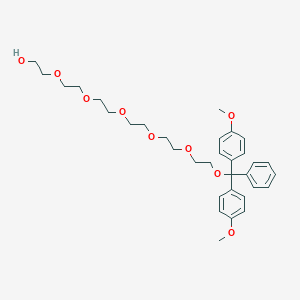
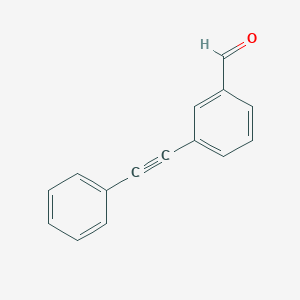
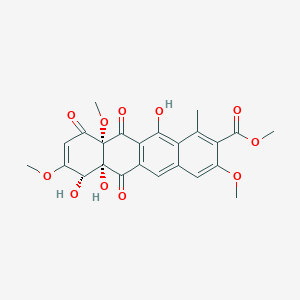
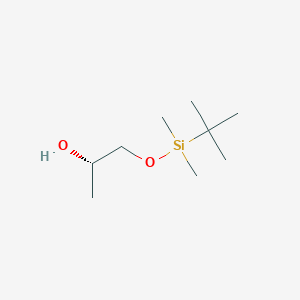
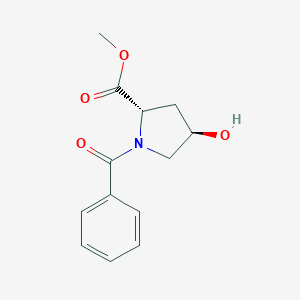
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)
